An In-depth Technical Guide to 4-(Azidomethyl)benzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Azidomethyl)benzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Azidomethyl)benzoic acid, a key reagent in the field of bioconjugation and drug development. The information is intended to support researchers and scientists in their understanding and utilization of this versatile molecule.
Core Chemical Properties
4-(Azidomethyl)benzoic acid is a bifunctional molecule featuring a carboxylic acid and an azide (B81097) group. This unique structure allows for its use as a linker in "click chemistry" reactions. The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| IUPAC Name | 4-(azidomethyl)benzoic acid | [1] |
| CAS Number | 79584-03-5 | [2][3] |
| Molecular Formula | C₈H₇N₃O₂ | [2][4] |
| Molecular Weight | 177.16 g/mol | [1][2][4] |
| Appearance | White solid powder | |
| Storage Temperature | Room temperature | [3] |
| SMILES | C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O | [1][2] |
| InChI | InChI=1S/C8H7N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13) | [1][4] |
| InChIKey | QWRURNUFBGDSDL-UHFFFAOYSA-N | [1][4] |
Spectroscopic Data
The structural features of 4-(Azidomethyl)benzoic acid can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ = 8.14 (d, J = 8.4 Hz, 2H, aromatic), 7.44 (d, J = 8.1 Hz, 2H, aromatic), 4.45 (s, 2H, -CH₂-N₃).
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) data is available for this compound, which can be used to confirm its molecular weight and fragmentation pattern.[4] A key fragmentation pathway for organic azides is the loss of a nitrogen molecule (N₂), resulting in a characteristic neutral loss of 28 Da.[2]
Infrared (IR) Spectroscopy
A full IR spectrum for 4-(Azidomethyl)benzoic acid is not available in the public domain. However, the expected characteristic absorption bands based on its functional groups are:
-
Azide (-N₃) stretch: A strong, sharp absorption band is expected around 2100 cm⁻¹ . This is a highly reliable diagnostic peak for the azide functional group.[2]
-
Carboxylic acid (C=O) stretch: A strong absorption is anticipated in the region of 1700-1680 cm⁻¹ .
-
Carboxylic acid (O-H) stretch: A very broad band is expected from 3300 to 2500 cm⁻¹ .
-
Aromatic C-H stretch: Peaks are expected in the region of 3100-3000 cm⁻¹ .
-
Aromatic C=C stretches: These typically appear in the 1600-1450 cm⁻¹ region.
Experimental Protocols: Synthesis of 4-(Azidomethyl)benzoic acid
There are multiple established protocols for the synthesis of 4-(Azidomethyl)benzoic acid. Two common methods are detailed below.
Method 1: From 4-(Chloromethyl)benzoic acid
This method involves the nucleophilic substitution of the chloride with an azide ion.
Reaction: 4-(Chloromethyl)benzoic acid + Sodium Azide → 4-(Azidomethyl)benzoic acid
Detailed Protocol:
-
Dissolve 4-(Chloromethyl)benzoic acid in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Add sodium azide (NaN₃) to the solution, along with a catalytic amount of sodium iodide (NaI).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by adding water and acidifying with a dilute acid (e.g., HCl) to precipitate the product.
-
The crude product is then extracted with an organic solvent like diethyl ether.
-
The organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and the solvent is evaporated to yield 4-(Azidomethyl)benzoic acid as a white solid.
Method 2: From 4-Aminobenzoic acid
This synthesis proceeds through a diazotization reaction followed by substitution with azide.
Reaction:
-
4-Aminobenzoic acid + Sodium Nitrite/Acid → Diazonium Salt
-
Diazonium Salt + Sodium Azide → 4-Azidobenzoic acid (Note: This method yields 4-Azidobenzoic acid, not 4-(Azidomethyl)benzoic acid. A subsequent reduction and azidation of the methyl group would be required).
A more direct synthesis from a different starting material is generally preferred for 4-(azidomethyl)benzoic acid.
A variation for the synthesis of related compounds involves refluxing 4-chloromethyl benzoic acid with sodium azide in ethanol.[5]
Applications in Research and Drug Development
The primary application of 4-(Azidomethyl)benzoic acid is in click chemistry , a set of biocompatible reactions that are rapid, high-yielding, and specific.[6][7] The azide group of 4-(Azidomethyl)benzoic acid can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[3][7]
This reactivity makes it an invaluable tool for:
-
Bioconjugation: Linking molecules of interest, such as peptides, proteins, nucleic acids, and lipids, to other molecules or surfaces.[7]
-
Drug Development: As a linker for creating antibody-drug conjugates (ADCs) or for attaching targeting ligands to drug molecules.
-
Proteomics and Chemical Biology: For the labeling and identification of proteins and other biomolecules in complex biological systems.
Safety and Handling
4-(Azidomethyl)benzoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.[8]
-
H314: Causes severe skin burns and eye damage.[8]
-
May cause respiratory irritation.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. IR _2007 [uanlch.vscht.cz]
- 4. 4-Azidobenzoic Acid-13C6 Isotope Labeled Reagent [benchchem.com]
- 5. Benzoic acid, 4-methyl- [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Azidomethyl)benzoic acid | C8H7N3O2 | CID 20505470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Azidobenzoic acid | C7H5N3O2 | CID 3034184 - PubChem [pubchem.ncbi.nlm.nih.gov]
